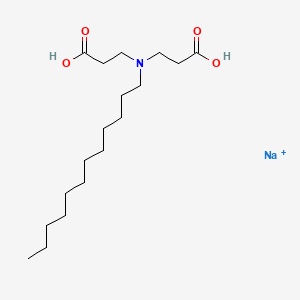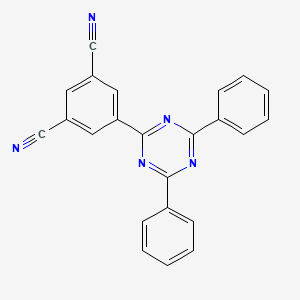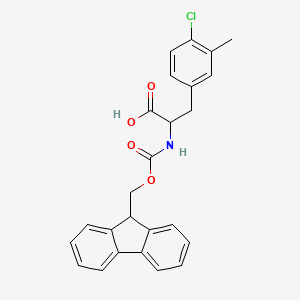![molecular formula C50H46BClF4N2P2Ru+ B12308094 Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride: is a complex organometallic compound This compound is notable for its unique structure, which includes a ruthenium center coordinated with various ligands, including cyclohexane-1,2-diamine, diphenylphosphanylnaphthalenyl groups, and trifluoroborane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual ligands and their subsequent coordination to the ruthenium center. The process may include:
Preparation of Cyclohexane-1,2-diamine: This can be synthesized through the hydrogenation of o-phenylenediamine or by the reduction of cyclohexane-1,2-dione.
Synthesis of Diphenylphosphanylnaphthalenyl Ligands: These ligands can be prepared via the reaction of naphthalene derivatives with diphenylphosphine in the presence of a suitable catalyst.
Coordination to Ruthenium: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under controlled conditions to form the desired complex.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions, yields, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or hydrazine.
Substitution Reagents: Various phosphines, amines, or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may produce new complexes with different ligands.
Scientific Research Applications
Chemistry:
Material Science: It can be utilized in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Anticancer Research: The compound’s potential cytotoxicity against cancer cells makes it a candidate for anticancer drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Manufacturing: The compound can be employed in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: It may be used in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or DNA. The ruthenium center can coordinate with biological molecules, altering their function and leading to various biological effects . The specific pathways involved depend on the nature of the ligands and the target molecules.
Comparison with Similar Compounds
Ruthenium(II) complexes with different ligands: These include complexes with bipyridine, phenanthroline, or other phosphine ligands.
Other transition metal complexes: Complexes of platinum, palladium, and iridium with similar ligands.
Uniqueness:
Properties
Molecular Formula |
C50H46BClF4N2P2Ru+ |
|---|---|
Molecular Weight |
960.2 g/mol |
IUPAC Name |
chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride |
InChI |
InChI=1S/C44H32P2.C6H14N2.BF3.ClH.FH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;7-5-3-1-2-4-6(5)8;2-1(3)4;;;/h1-32H;5-6H,1-4,7-8H2;;2*1H;/q;;;;;+3/p-2 |
InChI Key |
AEPDGXVVFKWBCO-UHFFFAOYSA-L |
Canonical SMILES |
B(F)(F)F.C1CCC(C(C1)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[F-].Cl[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


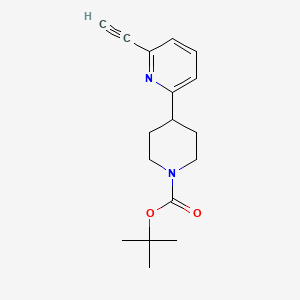
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)
![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)
![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
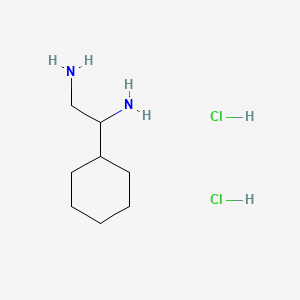
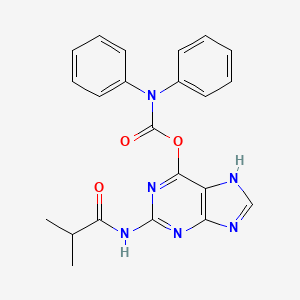
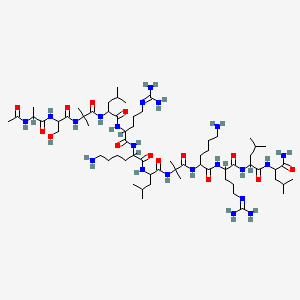
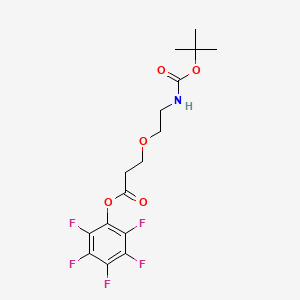
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)


